![molecular formula C14H26N4 B12891885 (1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide CAS No. 647854-08-8](/img/structure/B12891885.png)
(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a heptan-4-yl group, and an acetimidamide moiety attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be 4-heptanone, which reacts with hydrazine to form the pyrazole ring.
Substitution Reactions: The ethyl and heptan-4-yl groups are introduced through substitution reactions. These reactions typically involve the use of alkyl halides in the presence of a base.
Formation of Acetimidamide: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Influencing signaling pathways within cells, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide can be compared with other pyrazole derivatives:
N-(5-Methyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Ethyl-4-(hexan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a hexan-4-yl group instead of a heptan-4-yl group.
These comparisons highlight the uniqueness of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide in terms of its specific substituents and their effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
647854-08-8 |
|---|---|
Molekularformel |
C14H26N4 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
N'-(5-ethyl-4-heptan-4-yl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C14H26N4/c1-5-8-11(9-6-2)13-12(7-3)17-18-14(13)16-10(4)15/h11H,5-9H2,1-4H3,(H3,15,16,17,18) |
InChI-Schlüssel |
RBCPOPCGPRFDDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C1=C(NN=C1N=C(C)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


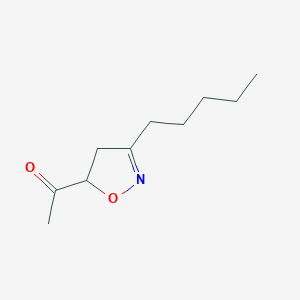
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
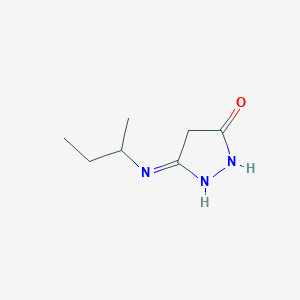
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
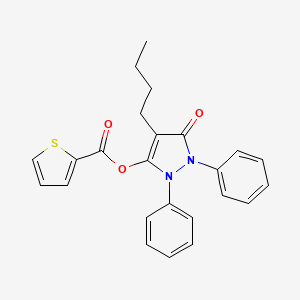
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
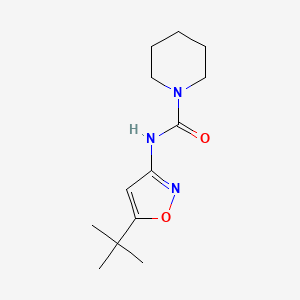
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
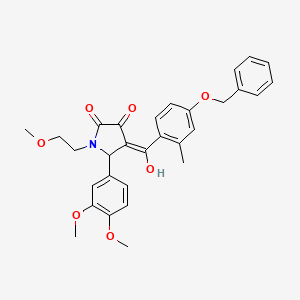
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)
